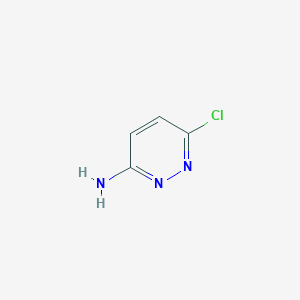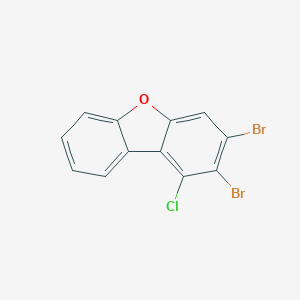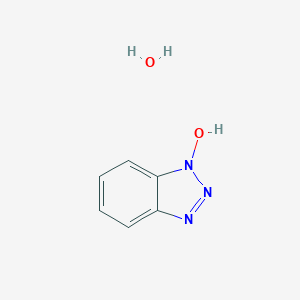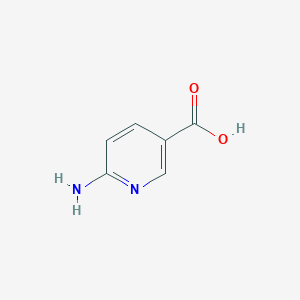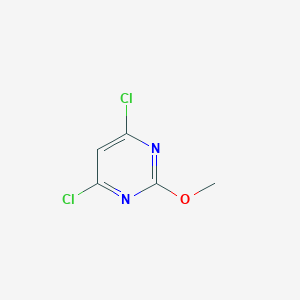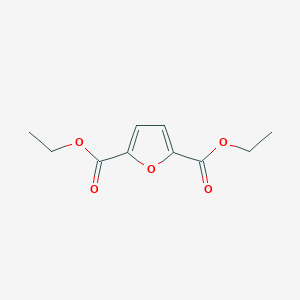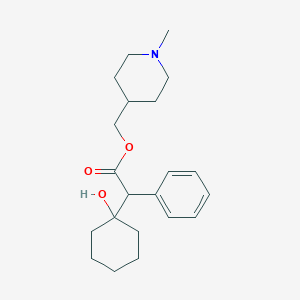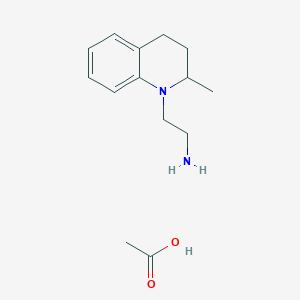
(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol is a chemical compound that belongs to the class of benzazepines. It has been studied for its potential applications in the field of medicine and pharmacology.
Mechanism Of Action
The mechanism of action of ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves its interaction with various neurotransmitter systems in the brain. It has been found to modulate the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, behavior, and cognition.
Biochemical And Physiological Effects
Studies have shown that ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF) and activate the extracellular signal-regulated kinase (ERK) pathway, which are involved in neuroprotection and neuroplasticity.
Advantages And Limitations For Lab Experiments
One of the advantages of using ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol in lab experiments is its ability to modulate multiple neurotransmitter systems, which makes it a potential candidate for the treatment of various neurological disorders. However, its complex mechanism of action and potential side effects need to be further studied to determine its safety and efficacy.
Future Directions
There are several future directions for the study of ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol. One direction is to investigate its potential use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Another direction is to study its potential interactions with other drugs and its safety in combination therapy. Additionally, further studies are needed to determine the optimal dosage and administration route for ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol.
Synthesis Methods
The synthesis of ((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol involves the condensation of 2-phenylethylamine with 3,4-dihydro-2H-pyran-2-carboxylic acid followed by reduction of the resulting imine with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
((5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol has been studied for its potential applications in the field of medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
properties
CAS RN |
105301-43-7 |
|---|---|
Product Name |
(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
Molecular Formula |
C18H21NO |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(5R)-3,8-dimethyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C18H21NO/c1-13-10-15-8-9-19(2)12-17(16(15)11-18(13)20)14-6-4-3-5-7-14/h3-7,10-11,17,20H,8-9,12H2,1-2H3/t17-/m1/s1 |
InChI Key |
VIIFGDUCRDGNRG-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@H](CN(CC2)C)C3=CC=CC=C3 |
SMILES |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(CN(CC2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




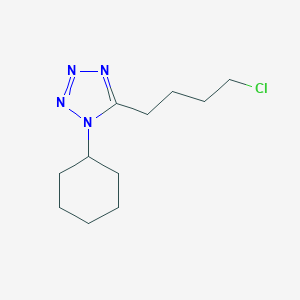
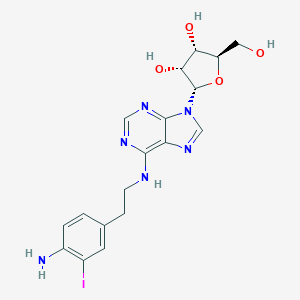
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)
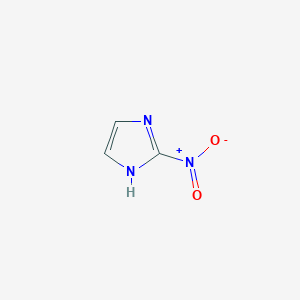
![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)
